molecular formula C26H23N7O4 B447781 6-Amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 304876-92-4

6-Amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B447781
CAS RN: 304876-92-4
M. Wt: 497.5g/mol
InChI Key: LNKXTUVDVGXOBC-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a phenyl ring, and a nitrile group. Pyrazoles are a class of compounds that consist of a five-membered aromatic ring with two nitrogen atoms . They are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a reaction known as a Knorr pyrazole synthesis, which involves the condensation of a 1,3-diketone with a hydrazine . The phenyl ring could be introduced through a Friedel-Crafts alkylation, and the nitrile group could be added through a reaction with cyanide.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazole ring, for example, is a five-membered ring with two nitrogen atoms and three carbon atoms . The phenyl ring is a six-membered ring composed entirely of carbon atoms, and the nitrile group consists of a carbon atom triple-bonded to a nitrogen atom.


Chemical Reactions Analysis

This compound would likely undergo a variety of chemical reactions depending on the conditions. For example, the nitrile group could be hydrolyzed to form a carboxylic acid, or it could be reduced to form an amine. The phenyl ring could undergo electrophilic aromatic substitution reactions, and the pyrazole ring could undergo reactions at the nitrogen atoms .

Scientific Research Applications

Antiviral Evaluation

The precursor 6-Amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile was utilized for the synthesis of novel pyrazolopyrano[2,3-d]pyrimidine derivatives. These derivatives were subsequently evaluated for their antiviral activity, particularly against Herpes Simplex Virus type-1 (HSV-1), showcasing the compound's potential in antiviral drug development (Shamroukh et al., 2007).

Corrosion Inhibition

Pyranopyrazole derivatives, including a closely related compound, were studied for their role as corrosion inhibitors for mild steel in HCl solution. The derivatives demonstrated high inhibition efficiency, pointing to their utility in protecting industrial materials against corrosion. Electrochemical techniques and Density Functional Theory (DFT) studies supported these findings, indicating the compounds' effectiveness in corrosion protection (Yadav et al., 2016).

Synthesis of Bioactive Heterocycles

This compound served as a key building block in synthesizing new heterocycles with bioactive properties. These heterocycles included various derivatives with antimicrobial potential, demonstrating the compound's versatility in creating biologically active molecules (El-ziaty et al., 2018).

Theoretical Studies and Characterization

Pyranopyrazole derivatives, including this compound, underwent comprehensive theoretical studies to understand their molecular structures better. Density Functional Theory (DFT) calculations provided insights into the compounds' spatial characteristics and contributions of individual atoms, enhancing the understanding of their chemical behavior and potential applications (Al-Amiery et al., 2012).

Antimicrobial Agents

The compound and its derivatives were synthesized and evaluated as antimicrobial agents, showing potent activity against various microbes. This highlights its potential use in developing new antimicrobial agents to combat resistant bacterial strains (El-ziaty et al., 2016).

Multifunctional Additives for Lubricating Oils

Derivatives of this compound were evaluated as multifunctional additives for medium lubricating oils, showing good copper corrosion inhibition, anti-rust, and antioxidant properties. This application demonstrates the compound's potential in industrial applications to enhance the performance and longevity of lubricating oils (Salih & Al-Messri, 2022).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives show a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

6-amino-4-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O4/c1-14-24(33(34)35)15(2)32(31-14)13-18-11-17(9-10-20(18)36-3)21-19(12-27)25(28)37-26-22(21)23(29-30-26)16-7-5-4-6-8-16/h4-11,21H,13,28H2,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKXTUVDVGXOBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC(=C2)C3C(=C(OC4=NNC(=C34)C5=CC=CC=C5)N)C#N)OC)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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